2,4-Dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is a synthetic organic compound that acts as a potent and selective antagonist of the bradykinin B2 receptor. [] Bradykinin is a peptide hormone involved in various physiological and pathological processes, including inflammation, pain, and vasodilation. [] Antagonizing the B2 receptor can potentially modulate these processes, making this compound and its analogs of interest in scientific research, particularly in studying the role of bradykinin in various disease models. []
2,4-Dichloro-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate functions by selectively binding to the bradykinin B2 receptor. [, , ] This binding event prevents the natural ligand, bradykinin, from interacting with the receptor and triggering downstream signaling pathways. [] The specific interactions between this compound and the amino acid residues within the B2 receptor binding site remain to be elucidated. Further research utilizing techniques like mutagenesis studies or computational modeling could provide a more detailed understanding of its binding mode and the crucial interactions responsible for its antagonistic activity.
a) Inflammation Research: This compound can be used to investigate the role of bradykinin B2 receptors in inflammatory processes. [, , ] By blocking the receptor, researchers can assess the contribution of bradykinin signaling to inflammation in various models, including carrageenan-induced pleurisy. [] This can help identify new therapeutic targets for inflammatory diseases.
b) Pain Research: Bradykinin is known to play a role in pain perception. [] This compound can be a valuable tool to study the involvement of B2 receptors in different pain models, helping to understand the mechanisms underlying pain and potentially leading to the development of novel analgesics.
c) Cardiovascular Research: Bradykinin is a potent vasodilator. [] This compound, by antagonizing B2 receptors, can be used to modulate blood pressure and investigate the role of bradykinin in cardiovascular function and disease states like hypertension.
d) Drug Development: This compound serves as a lead structure for developing novel B2 receptor antagonists with improved pharmacological properties. [] Structure-activity relationship studies can be conducted to optimize its potency, selectivity, and pharmacokinetic profile, potentially leading to the discovery of new therapeutics for inflammation, pain, and cardiovascular diseases.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: